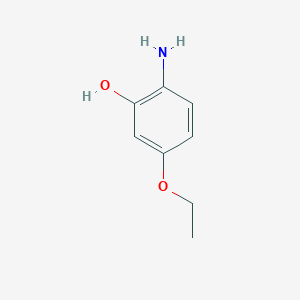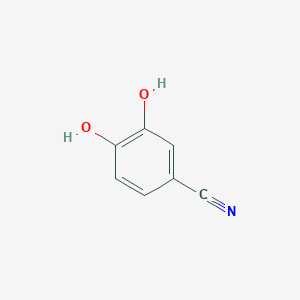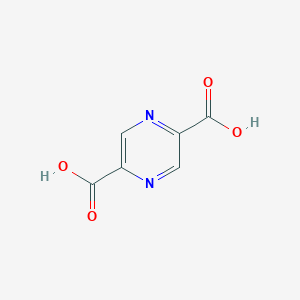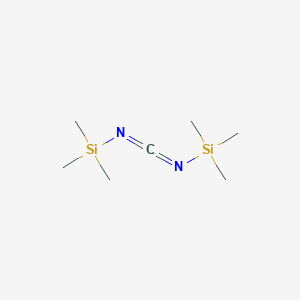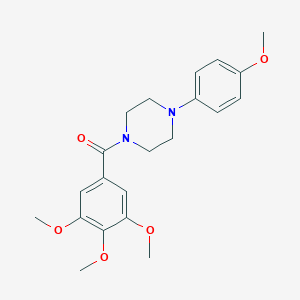
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketone, 4-(p-methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl, also known as Ro 64-0802, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This ketone is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.
Mécanisme D'action
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, producing various physiological effects. By inhibiting FAAH, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 can increase the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors and the resulting physiological effects.
Effets Biochimiques Et Physiologiques
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has been shown to produce a range of biochemical and physiological effects. In animal studies, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. These effects are thought to be mediated by the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has a short half-life in vivo, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802. One area of research is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic uses of FAAH inhibitors in the treatment of various diseases, including pain, inflammation, anxiety, and depression. Additionally, further research is needed to fully understand the role of endocannabinoids in various physiological processes and the potential therapeutic benefits of targeting the endocannabinoid system.
Méthodes De Synthèse
The synthesis of KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 involves several steps, including the reaction of 4-(p-methoxyphenyl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the intermediate product 4-(p-methoxyphenyl)piperazinyl 3,4,5-trimethoxybenzoate. This intermediate product is then reacted with lithium aluminum hydride to reduce the ester group to an alcohol group, followed by the reaction with acetic anhydride to form the ketone product KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802.
Applications De Recherche Scientifique
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has been extensively studied for its potential use in the treatment of various diseases, including pain, inflammation, anxiety, and depression. As a selective inhibitor of FAAH, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 can increase the levels of endocannabinoids in the body, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Propriétés
Numéro CAS |
17766-70-0 |
|---|---|
Nom du produit |
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL |
Formule moléculaire |
C21H26N2O5 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-7-5-16(6-8-17)22-9-11-23(12-10-22)21(24)15-13-18(26-2)20(28-4)19(14-15)27-3/h5-8,13-14H,9-12H2,1-4H3 |
Clé InChI |
IYHLPFHSSALZLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Autres numéros CAS |
17766-70-0 |
Synonymes |
4-(p-Methoxyphenyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





